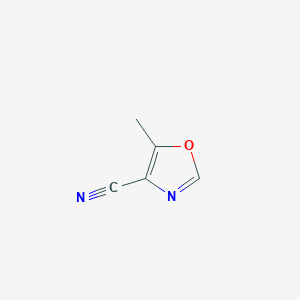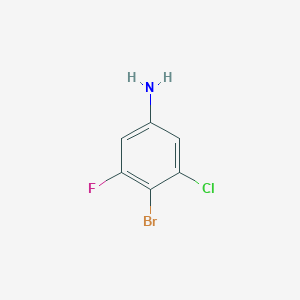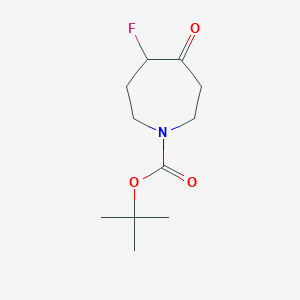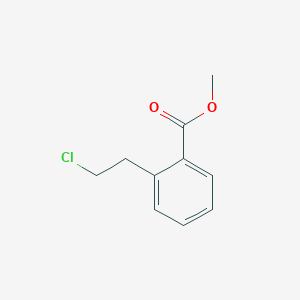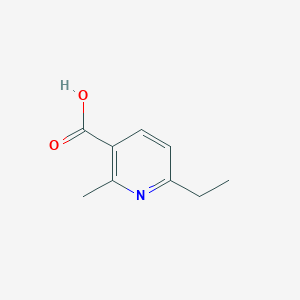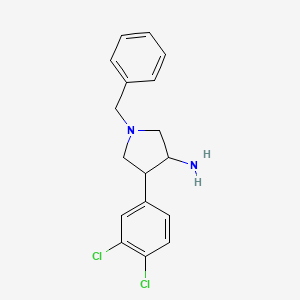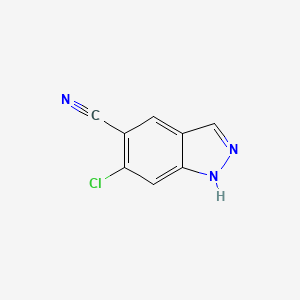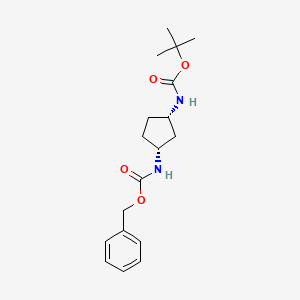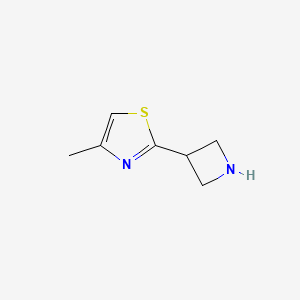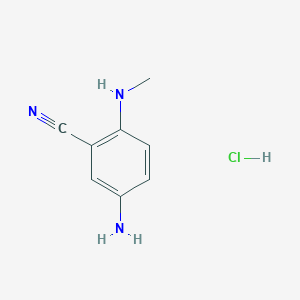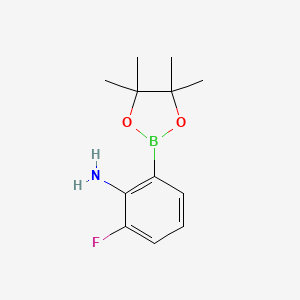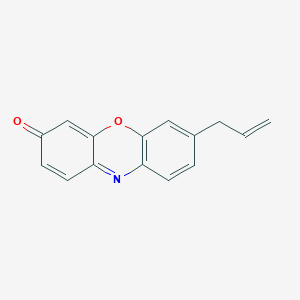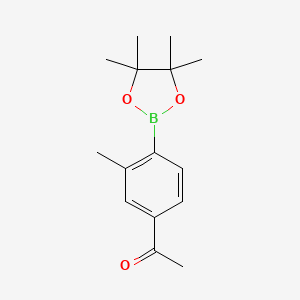
4-Acetyl-2-methylphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
Pinacol boronic esters, including 4-Acetyl-2-methylphenylboronic acid pinacol ester, are used in various chemical reactions. For instance, they are used in the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen
Phosphorescence Properties
4-Acetyl-2-methylphenylboronic acid pinacol ester, a type of arylboronic ester, exhibits phosphorescence in the solid state at room temperature. This property challenges the general notion that phosphorescent organic molecules require heavy atoms for efficient generation of a triplet excited state. Theoretical calculations suggest that this molecule undergoes an out-of-plane distortion in the excited state, contributing to its phosphorescence. This finding may update the understanding of phosphorescent organic molecules (Shoji et al., 2017).
Solubility in Organic Solvents
The solubility of phenylboronic acid pinacol ester in various organic solvents has been studied. It shows high solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. This information is crucial for its application in organic synthesis and formulation (Leszczyński et al., 2020).
Synthesis of Poly(ester-amide)s
Arylboronic esters have been used in the synthesis of H2O2-cleavable poly(ester-amide)s, highlighting their potential in developing H2O2-responsive delivery vehicles. These polymers, integrated with phenylboronic acid ester, degrade in response to H2O2, offering avenues for controlled release in drug delivery systems (Cui et al., 2017).
Applications in Suzuki Coupling Reactions
Phenylboronic acid pinacol esters are valuable reagents in Suzuki-Miyaura cross-coupling reactions. They enable the synthesis of various organic compounds, including symmetrical terphenyls, demonstrating their versatility in organic chemistry (Chaumeil et al., 2002).
Hydrolysis at Physiological pH
The stability of phenylboronic pinacol esters, including 4-Acetyl-2-methylphenylboronic acid pinacol ester, in aqueous environments, especially at physiological pH, is a concern. Their hydrolysis rates vary depending on substituents and pH, affecting their suitability for pharmacological applications (Achilli et al., 2013).
Palladium-Catalyzed Cross-Coupling Reactions
These compounds are also used in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of diverse organic structures. Such reactions expand the scope of their application in organic synthesis (Takagi et al., 2002).
Copolymer Synthesis for Light Emission
Arylboronic acid pinacol esters have been used in the synthesis of chromophore-containing perfluorocyclobutyl (PFCB) polymers. These polymers demonstrate tailored light emission, suggesting applications in materials science, particularly in the development of optoelectronic devices (Neilson et al., 2007).
Allylic Arylation
They have been utilized in allylic arylation processes, yielding compounds with a phenolic hydroxyl group. This showcases their role in more complex organic synthesis, expanding the range of achievable molecular architectures (Watanabe et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, 4-Acetamidophenylboronic acid pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Pinacol boronic esters, including 4-Acetyl-2-methylphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Future research may focus on developing more efficient protocols for the functionalizing deboronation of alkyl boronic esters . The development of new reactions involving these compounds could also be a promising area of research .
Eigenschaften
IUPAC Name |
1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-10-9-12(11(2)17)7-8-13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDASTGOIWOBHGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-methylphenylboronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

